{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
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Overview
Description
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol It is characterized by the presence of a methoxy group attached to a triazolo-pyridazinyl ring system, which is further connected to a methanamine group
Preparation Methods
The synthesis of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine typically involves the following steps:
Formation of the Triazolo-Pyridazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazinyl ring system. This can be achieved through various cyclization reactions under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and product formation.
Scientific Research Applications
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine can be compared with other similar compounds, such as:
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol: This compound has a methanol group instead of a methanamine group, which may result in different chemical and biological properties.
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl chloride:
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl acetate: The acetate group may confer different solubility and stability characteristics.
Properties
IUPAC Name |
(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYXENOQBPTBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CN)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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